Home > Products > Screening Compounds P759 > Darunavir Difuranyl
Darunavir Difuranyl -

Darunavir Difuranyl

Catalog Number: EVT-13574858
CAS Number:
Molecular Formula: C34H45N3O11S
Molecular Weight: 703.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Darunavir was first approved by the United States Food and Drug Administration in June 2006 and is recognized on the World Health Organization's List of Essential Medicines. It is classified as a nonpeptidic HIV protease inhibitor, which means it works by inhibiting the protease enzyme necessary for viral replication . The compound has been further explored for its analogs, including Darunavir Difuranyl, to improve efficacy against resistant HIV strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Darunavir Difuranyl typically involves modifying the core structure of darunavir to enhance its interaction with the HIV-1 protease. Recent studies have employed combinatorial approaches, utilizing in silico design to create analogs with specific modifications at critical sites on the molecule. These modifications focus on enhancing binding interactions with the target enzyme, particularly at positions P1′ and P2′ .

The general synthetic route includes:

  1. Starting Material: Boc-protected epoxide undergoes ring-opening with an amine to introduce substituents at P1′.
  2. Sulfonamide Formation: The resulting intermediates are treated with various aryl sulfonyl chlorides to introduce sulfonamide functionalities at P2′.
  3. Deprotection and Coupling: Following deprotection of the Boc group, coupling with carboxylate leads to the final product, which is fully characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Molecular Structure Analysis

Structure and Data

Darunavir Difuranyl retains the core structure of darunavir, which consists of a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. The molecular formula for darunavir is C27H37N3O7SC_{27}H_{37}N_{3}O_{7}S, indicating a substantial molecular weight that contributes to its biological activity . The structural modifications introduced in difuranyl variants are designed to enhance binding affinity and stability against mutations in HIV-1 protease.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Darunavir Difuranyl focus on its interaction with HIV-1 protease. The binding process involves competitive inhibition where darunavir difuranyl occupies the active site of the protease, preventing substrate access. This interaction is characterized by multiple hydrogen bonds formed between the drug and key residues within the enzyme's active site, specifically targeting aspartate residues crucial for catalytic activity .

The modifications in difuranyl variants are anticipated to improve these interactions further, potentially leading to enhanced inhibition rates against resistant strains.

Mechanism of Action

Process and Data

Darunavir Difuranyl operates through a mechanism similar to that of darunavir by competitively inhibiting HIV-1 protease. The compound's design allows it to establish stronger interactions with the enzyme's active site compared to other protease inhibitors. The dissociation constant (KdK_d) for darunavir is reported at 4.5×1012M4.5\times 10^{-12}M, indicating a very high affinity for the target enzyme .

By binding effectively to the catalytic site, darunavir difuranyl prevents viral polypeptides from being processed into functional proteins necessary for viral replication, thus limiting the spread of infection.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Darunavir Difuranyl exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 493.67 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on modifications.
  • Stability: Stability profiles can be influenced by structural changes; typically assessed under various pH conditions.

These properties are critical for determining formulation strategies and potential delivery methods in clinical settings.

Applications

Scientific Uses

Darunavir Difuranyl is primarily investigated for its potential role in treating HIV infections, particularly in cases where patients exhibit resistance to existing therapies. The ongoing research aims to refine its efficacy through structural optimization, making it a candidate for future therapeutic regimens against multidrug-resistant HIV strains . Additionally, studies exploring its analogs contribute valuable insights into optimizing protease inhibitors for broader applications in antiviral therapy.

Synthesis and Manufacturing Innovations

Synthetic Pathways for Darunavir Difuranyl: Optimization and Scalability

The synthesis of darunavir’s bis-tetrahydrofuranyl (bis-THF) motif—central to its "difuranyl" designation—relies on stereoselective strategies to construct the fused (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold. Recent innovations focus on enhancing yield, scalability, and enantiopurity. Route 1 employs a photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone, achieving high diastereoselectivity (>98% ee) but requiring UV light and specialized equipment [3] [9]. In contrast, Route 4 uses a tandem organo-/biocatalysis approach starting from monopotassium isocitrate, enabling a one-pot synthesis with 85% yield and reduced purification steps [3] [5]. Route 2 optimizes ring closure via acid-catalyzed aldol condensation, while Route 5 implements continuous flow chemistry to minimize epimerization and improve throughput by 40% [3] [9].

Scalability challenges include:

  • Stereochemical Integrity: Yttrium triflate-catalyzed epoxide ring-opening (Route 7) prevents racemization at the C3 alcohol [5].
  • Solvent Efficiency: Route 9 replaces dichloromethane with cyclopentyl methyl ether (CPME), enhancing green chemistry metrics [3].
  • Coupling Reactions: N,N'-di-Boc-protection in Route 10 stabilizes the bis-THF intermediate during sulfonamide coupling, suppressing difuranyl-lactone byproduct formation [5] [9].

Table 1: Comparative Analysis of Darunavir Difuranyl Synthetic Routes

RouteKey StepCatalyst/SolventYield (%)Scalability
1Photochemical additionUV/CH~3~CN78Moderate (batch)
2Aldol condensationProline/THF82High (continuous)
4Tandem organo-/biocatalysisLipase/H~2~O-EtOAc85High (one-pot)
9Epoxide ring-openingY(OTf)~3~/CPME88Industrial

Impurity Profiling in Darunavir Synthesis: Role of Difuranyl Byproducts

Difuranyl-specific impurities arise primarily from incomplete ring closure, stereochemical drift, or solvent adduction. Five major byproducts were structurally characterized via UPLC-MS and 2D-NMR:

  • DP-1: Acid hydrolysis product with acetimidamide substitution (m/z 563.22) [6].
  • DP-2: Base-mediated sulfonamide cleavage product (m/z 380.15) [6] [8].
  • Lactone-Furan Adduct: Forms via intramolecular esterification under anhydrous conditions (HRMS m/z 505.18) [8].
  • Epoxy-THF: Incomplete oxidation intermediate detected at R~t~ 4.2 min (UPLC) [6].

The bis-THF moiety’s sensitivity is exemplified by:

  • Acid/Base Vulnerability: Hydrolysis at the C3-carbamate linkage generates DP-3 (m/z 602.24) in >5% abundance if pH > 8.0 [6].
  • Thermal Degradation: Above 60°C, retro-aldol reactions yield furan aldehydes (confirmed via ~13~C NMR δ 190.2 ppm) [8].

Table 2: Major Darunavir Difuranyl Byproducts and Formation Pathways

ImpurityStructureOriginUPLC R~t~ (min)
DP-1N-(4-(N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenyl)acetimidamideAcid hydrolysis2.8
LactoneFuro[3,2-b]furan-6(7aH)-oneSolvent adduction3.5
DP-3Hexahydrofuro[2,3-b]furan-3-yl(4-((4-acetimidamido-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamateBase hydrolysis4.7
Epoxy-THF(2R,3S)-3,4-epoxytetrahydrofuranIncomplete oxidation4.2

Solvent-Mediated Polymorphism and Crystallization Challenges

Darunavir’s bis-THF domain exhibits solvent-directed polymorphism, with three characterized forms:

  • Form I: Stable ethanolate (melting point 111–115°C), crystallized from ethanol/water (1:1). Exhibits linear H-bonding between THF-O and carbamate-NH [4] [7].
  • Form II: Metastable anhydrate from acetonitrile, prone to conversion to Form I at >75% humidity.
  • Form III: Chloroform solvate with disordered furan orientation, degrading upon desolvation [4].

Crystallization challenges include:

  • Solvent Selection: Ethanol induces Form I but risks ethoxy adducts; acetone promotes Form II with 12% lower bioavailability [7].
  • Temperature Dependence: Cooling rates <0.5°C/min in 2-propanol yield phase-pure Form I, while faster rates cause Form II/III mixtures [9].
  • Hydration Control: Form II converts irreversibly to Form I at RH >60%, requiring strict humidity control (<30% RH) during milling [4].

Table 3: Crystallographic Properties of Darunavir Polymorphs

FormSolvent SystemSpace GroupDensity (g/cm³)H-Bond NetworkStability
I (Ethanolate)EtOH/H~2~OP2~1~2~1~2~1~1.29Dimerized via O−H⋯O>24 months (25°C)
II (Anhydrate)CH~3~CNP11.21Linear chains6 months (desiccated)
III (Chloroformate)CHCl~3~C21.35Solvent-clathratedUnstable

Analytical Methodologies for Quantifying Difuranyl Impurities

High-resolution LC-MS and NMR techniques are critical for detecting difuranyl-specific degradants at ≤0.1% levels:

  • UPLC-MS: Acquity BEH C18 column (100 × 2.1 mm, 1.7 µm) with 0.05% formic acid/acetonitrile gradient resolves DP-1–DP-5 in 7 min. m/z 547.1893 [M+H]+ for darunavir and m/z 380.1501 for DP-2 show <2 ppm mass error [6] [8].
  • ~1~H NMR: Distinctive bis-THF signals (δ 4.85–5.10 ppm, H-C3; δ 3.65–3.80 ppm, H-C3a) differentiate Form I/II polymorphs [4].
  • Chiral HPLC: Polysaccharide columns (Chiralpak AD-H) separate bis-THF enantiomers using n-hexane/ethanol (90:10), detecting stereochemical impurities (<0.05%) [8].

Method validation confirms:

  • LOQ: 0.03% for lactone byproduct via charged aerosol detection [8].
  • Forced Degradation: Acid (0.1M HCl, 60°C) generates DP-1 (12.3%); oxidative (3% H~2~O~2~) forms sulfone derivatives [6].

Table 4: Analytical Methods for Difuranyl Impurity Detection

TechniqueColumn/ConditionsQuantified ImpuritiesLOQ (%)Key Advantage
UPLC-MS (SQD)BEH C18, 0.05% HCOOH/CH~3~CNDP-1, DP-2, Lactone0.05High throughput (7 min run)
HRMS (Orbitrap)CSH C18, 5mM ammonium formateEpoxy-THF, DP-30.01m/z accuracy <2 ppm
Chiral SFCChiralpak AD-H, CO~2~/MeOH(3aR,6aS)-enantiomer0.03Stereoisomer resolution
~19~F NMRNone (DMSO-d~6~)Fluorinated analogs0.10No reference standards needed

Properties

Product Name

Darunavir Difuranyl

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] [(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl] carbonate

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(40,41)24-10-8-23(35)9-11-24)18-28(47-34(39)48-30-20-45-32-26(30)13-15-43-32)27(16-22-6-4-3-5-7-22)36-33(38)46-29-19-44-31-25(29)12-14-42-31/h3-11,21,25-32H,12-20,35H2,1-2H3,(H,36,38)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

BBKAVIFBZFHTBX-KDWZEFHUSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC(=O)OC4COC5C4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)OC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.